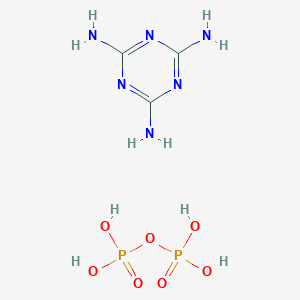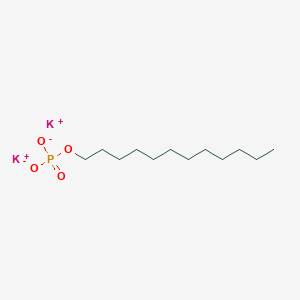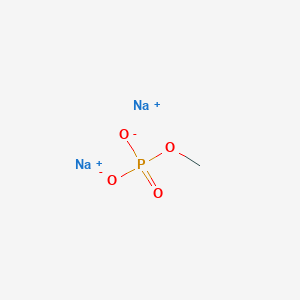![molecular formula C6H6N4O B096231 6-メチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-8-オール CAS No. 18591-70-3](/img/structure/B96231.png)
6-メチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-8-オール
説明
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
“6-メチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-8-オール”を含むトリアゾロピラジン誘導体は、その抗菌活性を調べるため合成され、評価されてきました . これらの化合物のいくつかは、グラム陽性菌の黄色ブドウ球菌とグラム陰性菌の大腸菌の両方に対して中等度から良好な抗菌活性を示しました . 特に、これらの化合物の1つは、第一選択の抗菌剤であるアンプシリンに匹敵する優れた抗菌活性を示しました .
抗真菌活性
“6-メチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-8-オール”を含むトリアゾール化合物は、抗真菌特性を持つことが判明しました . それらは、フルコナゾールやボリコナゾールなど、抗真菌薬の主要なクラスです .
抗がん活性
トリアゾール化合物は、その潜在的な抗がん特性についても研究されています . これらの化合物が生物系内のさまざまな酵素や受容体と結合する能力は、それらの生物学的活性を多岐にわたるものにします .
抗酸化活性
トリアゾール誘導体は、その抗酸化の可能性について合成され、研究されてきました . これは、それらが生物系内のさまざまな酵素や受容体と結合する能力に基づいています .
抗ウイルス活性
“6-メチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-8-オール”を含むトリアゾール誘導体は、その抗ウイルス活性の可能性について研究されています
作用機序
Target of Action
Mode of Action
Biochemical Pathways
Related compounds have shown inhibitory effects on the proliferation of endothelial and tumor cells.
Result of Action
生化学分析
Biochemical Properties
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol and these biomolecules are primarily based on binding affinities and structural compatibility .
Cellular Effects
The effects of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol has been observed to impact gene expression profiles, resulting in changes in protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol exerts its effects through specific binding interactions with target biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. These temporal effects are critical for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and efficacy .
Subcellular Localization
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes .
特性
IUPAC Name |
6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)6-8-7-3-10(6)9-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQUAWREPHCLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=NN=CN2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892413 | |
| Record name | 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18591-70-3 | |
| Record name | 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)


